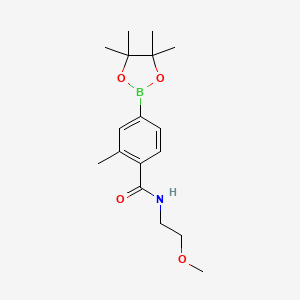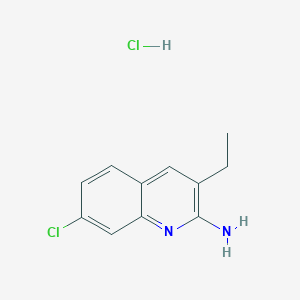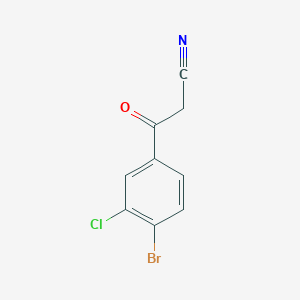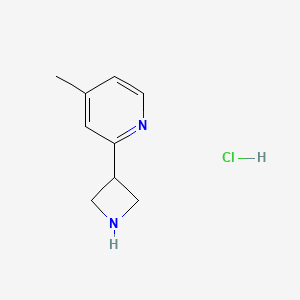
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) under mild conditions . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . These methods offer high yields and regioselectivity.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . This approach is advantageous due to its simplicity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Uniqueness
5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 2 and 6 positions enhances its ability to interact with biological targets, making it a valuable compound for drug discovery .
Propiedades
Fórmula molecular |
C12H11NO5 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
5-(2,6-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-8-4-3-5-9(17-2)11(8)10-6-7(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
ZYYFAXSRERVOOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)





![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)


![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
